3-(Oxiran-2-YL)benzonitrile

Description

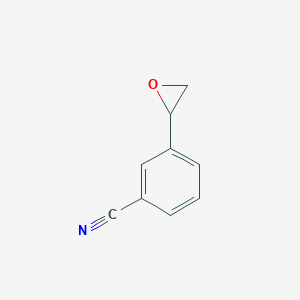

Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIERCXRPGAPJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482758 | |

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13906-62-2 | |

| Record name | 3-(OXIRAN-2-YL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Oxiran-2-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Oxiran-2-yl)benzonitrile is a bifunctional molecule that incorporates both a reactive epoxide ring and a versatile nitrile group attached to a central benzene core. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. The strained three-membered epoxide ring is susceptible to nucleophilic attack, providing a straightforward route to a variety of functionalized derivatives. Simultaneously, the benzonitrile moiety offers opportunities for further chemical modification and can act as a key pharmacophoric element. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, key reactions, and its strategic application in the synthesis of biologically active molecules.

Chemical Identity and Properties

CAS Number: 13906-62-2[1]

Molecular Formula: C₉H₇NO[1]

Molecular Weight: 145.16 g/mol [1]

Table 1: Physicochemical Properties of this compound and Benzonitrile

| Property | This compound | Benzonitrile (for comparison) |

| CAS Number | 13906-62-2[1] | 100-47-0 |

| Molecular Formula | C₉H₇NO[1] | C₇H₅N |

| Molecular Weight | 145.16 g/mol [1] | 103.12 g/mol [2] |

| Boiling Point | Data not available | 188-191 °C[2] |

| Melting Point | Data not available | -13 °C[2] |

| Density | Data not available | 1.0 g/mL at 20 °C[2] |

| Solubility | Expected to be soluble in common organic solvents. | Miscible with many organic solvents; slightly soluble in water.[3] |

Safety and Handling

Specific safety data for this compound is limited. However, based on the constituent functional groups (benzonitrile and epoxide), it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

The hazards associated with benzonitrile are well-documented and should be considered as potential risks when handling its derivatives. Benzonitrile is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

Table 2: General Safety Information for Benzonitriles

| Hazard | Precautionary Measures |

| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][5][6] Avoid breathing vapors and prevent contact with skin and eyes. |

| Irritation | Causes skin, eye, and respiratory tract irritation.[5] |

| Flammability | Combustible liquid.[4] Keep away from heat, sparks, and open flames. |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the epoxidation of 3-vinylbenzonitrile. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Caption: General synthesis of this compound.

Experimental Protocol: Epoxidation of 3-Vinylbenzonitrile

-

Dissolution: Dissolve 3-vinylbenzonitrile (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Reactions and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its epoxide ring. The strained three-membered ring readily undergoes ring-opening reactions with a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities and building molecular complexity.

Nucleophilic Ring-Opening with Amines: Synthesis of β-Amino Alcohols

The reaction of this compound with primary or secondary amines is a highly valuable transformation that yields β-amino alcohols.[7][8][9] These motifs are prevalent in a wide range of pharmaceuticals and biologically active compounds. The reaction typically proceeds via an Sₙ2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide, leading to a trans-configured product.

Caption: Ring-opening with amines to form β-amino alcohols.

General Experimental Protocol: Synthesis of β-Amino Alcohols

-

Reactant Mixture: In a suitable solvent such as methanol or ethanol, combine this compound (1.0 eq) and the desired amine (1.0-1.5 eq).

-

Reaction Conditions: The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the amine. Catalysts such as lithium perchlorate or various Lewis acids can be employed to enhance the reaction rate and regioselectivity.[9]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the desired β-amino alcohol.

Applications in Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[10][11] The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets. The incorporation of an epoxide ring, as seen in this compound, provides a strategic handle for the efficient construction of more complex drug-like molecules.[12][][14]

The β-amino alcohol scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. It is a key component in numerous approved drugs, including β-blockers used for cardiovascular conditions and various antiviral and anticancer agents.[15]

While a direct lineage from this compound to a specific marketed drug is not prominently documented, its potential as a starting material for the synthesis of novel therapeutic agents is clear. For instance, the nucleophilic ring-opening of the epoxide with various amine-containing heterocyclic scaffolds could lead to the generation of libraries of compounds for screening against different biological targets.

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its dual functionality allows for a range of chemical transformations, most notably the regioselective ring-opening of the epoxide to generate β-amino alcohols, a key pharmacophore in numerous therapeutic agents. While specific physical and safety data for this compound are not extensively reported, its structural similarity to benzonitrile provides a basis for safe handling and use. The synthetic accessibility and reactivity profile of this compound make it an attractive starting material for the construction of novel and diverse molecular libraries, paving the way for the discovery of new lead compounds in various therapeutic areas.

References

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

- SAFETY D

- Material Safety D

-

Benzonitrile (C6H5(CN)) properties. Grokipedia. Available at: [Link]

- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2).

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry, 6(2).

- SAFETY DATA SHEET. Fisher Scientific. (2009-09-22).

-

Benzonitrile. Grokipedia. Available at: [Link]

-

The Versatility of Benzonitrile Derivatives in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- SAFETY D

- Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2018). Organic Chemistry Division.

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Li, G., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(18), 4291.

-

BENZONITRILE. Ataman Kimya. Available at: [Link]

-

β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

- Wang, Y., et al. (2018). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 8(52), 29661-29668.

- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. (2017).

- Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. (2019). Beilstein Journal of Organic Chemistry, 15, 236-244.

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. Available at: [Link]

-

Pharmaceutical intermediates. Fonderpharm. Available at: [Link]

- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses, 101, 542-563.

- Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (2019). Chemistry – A European Journal, 25(52), 12159-12167.

- A three-step strategy for the conversion of pyridines into benzonitriles. (2023).

- A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. (2022). Molecules, 27(19), 6245.

- IMPROVED PROCESS FOR PREPARATION OF 2,3-DIHYDROXY BENZONITRILE. (2013).

Sources

- 1. This compound CAS#: 13906-62-2 [m.chemicalbook.com]

- 2. webqc.org [webqc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. uwwapps.uww.edu [uwwapps.uww.edu]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. mlunias.com [mlunias.com]

- 14. Pharmaceutical intermediates [fonderpharm.com]

- 15. mdpi.com [mdpi.com]

3-(Oxiran-2-YL)benzonitrile molecular structure and weight

An In-Depth Technical Guide to 3-(Oxiran-2-yl)benzonitrile: Molecular Structure, Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule that incorporates both a nitrile-substituted aromatic ring and a highly reactive epoxide (oxirane) moiety. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry. Its significance lies in the strategic placement of two distinct functional groups: the electrophilic three-membered epoxide ring, which is susceptible to nucleophilic attack and ring-opening, and the benzonitrile framework, which can be further modified or can influence the electronic properties of the molecule.

This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, a validated synthetic protocol, and methods for its characterization. Furthermore, it explores the compound's applications, particularly in the context of pharmaceutical and agrochemical research, where the epoxide ring serves as a linchpin for constructing more complex molecular architectures.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring substituted at position 1 with a cyano (-C≡N) group and at position 3 with an oxirane ring.

Molecular Diagram

The structural representation of this compound highlights the key functional groups.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 13906-62-2 | [1] |

| Molecular Formula | C₉H₇NO | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.2 g/cm³ (predicted) | [3] |

| Boiling Point | 262.3 °C at 760 mmHg (predicted) | [3] |

| Storage Temperature | 2-8 °C | [2] |

| SMILES Code | N#CC1=CC=CC(C2OC2)=C1 | [1] |

Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing epoxides from alkenes is through epoxidation with a peroxy acid. This approach is highly efficient for converting 3-vinylbenzonitrile, the logical precursor, into the target compound.

Synthetic Workflow: Epoxidation of 3-Vinylbenzonitrile

The synthesis involves the direct oxidation of the vinyl group's double bond using meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted, stereospecific syn-addition where the oxygen atom is delivered to the same face of the double bond.[4][5] The choice of m-CPBA is strategic; it is a commercially available, relatively stable, and highly effective epoxidizing agent that is soluble in common organic solvents like dichloromethane (DCM), facilitating a homogenous reaction.[4] The byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash during workup.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol

This protocol is adapted from standard procedures for the epoxidation of vinyl arenes.[6][7]

-

Preparation : To a solution of 3-vinylbenzonitrile (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition : Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The slight excess of m-CPBA ensures complete consumption of the starting alkene.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup : Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.

-

Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Characterization and Validation

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | Aromatic Region (δ 7.4-7.8 ppm): Four protons exhibiting complex multiplet patterns characteristic of a 1,3-disubstituted benzene ring. Oxirane Methine (δ ~3.9 ppm): One proton (CH), appearing as a doublet of doublets. Oxirane Methylene (δ ~2.8-3.2 ppm): Two diastereotopic protons (CH₂), each appearing as a doublet of doublets.[9][10] |

| ¹³C NMR (CDCl₃) | Aromatic Carbons (δ ~129-135 ppm): Signals for the four CH carbons of the benzene ring. Quaternary Aromatic Carbons (δ ~112 and ~138 ppm): Signal for the carbon attached to the nitrile (C-CN) and the carbon attached to the oxirane (C-epoxide). Nitrile Carbon (δ ~118 ppm): Characteristic signal for the C≡N carbon. Oxirane Carbons (δ ~47-53 ppm): Two signals corresponding to the CH and CH₂ carbons of the epoxide ring.[2][11] |

| FTIR (KBr/ATR) | Nitrile Stretch (νC≡N): A sharp, strong absorption band around 2220-2240 cm⁻¹.[8][12] Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region. Epoxide C-O Stretch: A characteristic band around 1250 cm⁻¹ (asymmetric stretch) and potentially another near 850-950 cm⁻¹ (ring "breathing"). |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight of the compound [C₉H₇NO]⁺.[13] Key Fragments: A significant peak at m/z = 116 due to the loss of the formyl radical (-CHO, mass 29) from the molecular ion. Another prominent fragment would be at m/z = 102, corresponding to the benzonitrile cation [C₇H₄N]⁺ after cleavage of the entire epoxide side chain.[14] |

Applications in Research and Drug Development

The utility of this compound is primarily as a versatile synthetic intermediate. The epoxide ring is a strained, three-membered heterocycle that readily undergoes ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions.[3][15] This reactivity is the cornerstone of its application in building molecular complexity.

Role as a Chemical Building Block

In drug development, the controlled, stereospecific opening of an epoxide ring is a powerful strategy for introducing new functional groups and stereocenters.[16] For example, reaction with a primary or secondary amine opens the epoxide to form a β-amino alcohol, a common structural motif in many pharmaceutical agents. The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions (acidic or basic).[17]

Caption: Synthetic pathways enabled by this compound.

The Benzonitrile Moiety in Medicinal Chemistry

The benzonitrile group itself is not merely a spectator. It is a recognized pharmacophore found in numerous approved drugs. The nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Its presence in the final molecule can be critical for binding to biological targets such as enzymes or receptors. Therefore, using this compound as a starting material allows for the convergent synthesis of complex molecules that already contain this important functionality.

References

-

Epoxides: methods of synthesis, reactivity, practical significance . ResearchGate. Available at: [Link]

-

This compound | CAS#:13906-62-2 . Chemsrc. Available at: [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development . MDPI. Available at: [Link]

-

Epoxy . Wikipedia. Available at: [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid) . Master Organic Chemistry. Available at: [Link]

-

Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins . YouTube. Available at: [Link]

-

Supplementary Information . The Royal Society of Chemistry. Available at: [Link]

-

Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review . RSC Publishing. Available at: [Link]

-

Epoxides: Synthesis, reactions and uses . ResearchGate. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info. Available at: [Link]

-

mCPBA Epoxidation . YouTube. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy . Elsevier. Available at: [Link]

-

Benzonitrile - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

- WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile. Google Patents.

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones . MDPI. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material . Indonesian Journal of Science & Technology. Available at: [Link]

-

Benzonitrile at BMRB . BMRB. Available at: [Link]

-

IR spectrum of benzonitrile in the range 500–4000 cm−1 . ResearchGate. Available at: [Link]

-

Benzonitrile, 3-methyl- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Google Patents.

-

Benzonitrile - NIST WebBook (Mass Spectrum) . National Institute of Standards and Technology. Available at: [Link]

-

C7H16 mass spectrum of 2,2,3-trimethylbutane . Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. 13906-62-2|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. leah4sci.com [leah4sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. mdpi.com [mdpi.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Benzonitrile [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Epoxy - Wikipedia [en.wikipedia.org]

Spectroscopic Elucidation of 3-(Oxiran-2-yl)benzonitrile: A Comprehensive Technical Guide

Introduction: The Structural Significance of 3-(Oxiran-2-yl)benzonitrile

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates a reactive epoxide ring and a cyano-substituted aromatic system, making it a valuable building block for the synthesis of a diverse range of pharmaceutical and agrochemical compounds. The precise arrangement of these functional groups dictates the molecule's reactivity and, ultimately, its utility in complex molecular architectures.

A definitive structural confirmation of this compound is paramount for its application in research and development. This is achieved through a multi-faceted analytical approach employing a suite of spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous characterization of the molecule.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide will utilize predicted data, interpreted with reference to the known spectroscopic behavior of analogous compounds, to provide a robust and scientifically sound structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For the structural analysis of this compound, MS is instrumental in determining the molecular weight and offering insights into its fragmentation pathways, which aids in confirming the connectivity of its constituent atoms.

Predicted Mass Spectrometry Data

| Fragment Ion (m/z) | Proposed Structure | Significance |

| 145 | [C₉H₇NO]⁺ | Molecular ion (M⁺), confirms the molecular weight. |

| 116 | [C₈H₆N]⁺ | Loss of the formyl radical (CHO) from the epoxide ring. |

| 103 | [C₇H₅N]⁺ | Fragmentation leading to the benzonitrile cation. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Interpretation of the Mass Spectrum

The predicted electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z of 145, corresponding to the molecular formula C₉H₇NO. The fragmentation pattern will be dictated by the relative stabilities of the resulting carbocations and neutral losses.

A key fragmentation pathway would likely involve the cleavage of the epoxide ring. The loss of a formyl radical (CHO, 29 Da) would lead to a fragment at m/z 116. Further fragmentation could result in the formation of the stable benzonitrile cation at m/z 103[1]. The presence of a peak at m/z 76 would indicate the benzyne fragment, a common feature in the mass spectra of benzene derivatives.

Hypothetical Experimental Protocol for MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is utilized.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are accelerated into the mass analyzer and detected.

-

Data Analysis: The obtained mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Caption: Workflow for IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. It is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | 7.4 - 7.7 | multiplet | 4H |

| Epoxide CH | ~3.9 | multiplet | 1H |

| Epoxide CH₂ | ~2.8, ~3.2 | multiplet | 2H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum will provide a wealth of information. The aromatic protons are expected to appear as a complex multiplet in the downfield region (7.4-7.7 ppm), integrating to four protons. The protons of the epoxide ring will be in the upfield region. The methine (CH) proton of the epoxide, being adjacent to the aromatic ring, will be the most downfield of the three, likely appearing as a multiplet around 3.9 ppm. The two diastereotopic methylene (CH₂) protons of the epoxide will appear as distinct multiplets, predicted to be around 2.8 and 3.2 ppm. The coupling patterns between these three epoxide protons will confirm their connectivity.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C≡N | ~118 |

| Aromatic C (quaternary, attached to CN) | ~112 |

| Aromatic CH | ~129 - 135 |

| Aromatic C (quaternary, attached to epoxide) | ~138 |

| Epoxide CH | ~52 |

| Epoxide CH₂ | ~51 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The nitrile carbon is expected to appear around 118 ppm. The six aromatic carbons will resonate in the 110-140 ppm region. The quaternary carbon attached to the electron-withdrawing cyano group will be at a distinct chemical shift (around 112 ppm), as will the quaternary carbon attached to the epoxide (around 138 ppm). The four aromatic CH carbons will have signals in the 129-135 ppm range. The two carbons of the epoxide ring are predicted to have very similar chemical shifts, around 51-52 ppm.

Hypothetical Experimental Protocol for NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (like COSY and HSQC) are acquired.

-

Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, multiplicities, and integrals are determined and assigned to the respective nuclei in the molecule.

Caption: Workflow for NMR analysis of this compound.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. MS confirms the molecular weight and provides valuable fragmentation information. IR spectroscopy definitively identifies the key nitrile and epoxide functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the precise connectivity and substitution pattern of the molecule. This collective spectroscopic data forms a robust foundation for the confident use of this compound in the demanding fields of pharmaceutical and materials science research.

References

-

Beilstein Journal of Organic Chemistry. Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

University of Regensburg. 13C NMR Spectroscopy. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

-

NIST WebBook. Benzonitrile. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NIST WebBook. Benzonitrile, 3-methyl-. [Link]

-

PubChem. Benzonitrile oxide. [Link]

-

NIST WebBook. Benzonitrile. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Oxiran-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(Oxiran-2-yl)benzonitrile is a valuable bifunctional molecule incorporating both a reactive epoxide ring and a nitrile group. This unique combination makes it a significant intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.[1] The epoxide moiety serves as a versatile handle for various nucleophilic ring-opening reactions, while the benzonitrile group can be transformed into other functional groups or act as a key structural element influencing the molecule's electronic and binding properties. This guide provides an in-depth exploration of a reliable synthetic route to this compound, detailed protocols for its comprehensive characterization, and a discussion of the underlying chemical principles.

Introduction: Strategic Importance of this compound

The strategic importance of this compound in modern organic synthesis and drug discovery stems from the distinct reactivity of its constituent functional groups. The oxirane (epoxide) ring is a strained three-membered ether, making it susceptible to ring-opening by a wide array of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures.[2] Concurrently, the benzonitrile moiety is a common pharmacophore found in numerous approved drugs and clinical candidates.[3][4] Its presence can contribute to target binding, modulate pharmacokinetic properties, and serve as a synthetic precursor to amines, amides, and other nitrogen-containing heterocycles. Benzonitrile derivatives have shown significant potential in various therapeutic areas, including oncology and virology.[5][6]

This guide focuses on a robust and widely applicable synthetic method, the Johnson-Corey-Chaykovsky reaction, for the preparation of this compound from 3-cyanobenzaldehyde.[7][8][9] This method offers a reliable alternative to the direct epoxidation of alkenes.[7] We will also provide a comprehensive characterization workflow, ensuring the unambiguous identification and purity assessment of the synthesized compound.

Synthetic Pathway: The Johnson-Corey-Chaykovsky Epoxidation

The synthesis of this compound can be efficiently achieved via the Johnson-Corey-Chaykovsky reaction.[7][8][9] This reaction involves the addition of a sulfur ylide to an aldehyde or ketone to form an epoxide.[10] It is a cornerstone of modern organic synthesis for the creation of three-membered rings.[11]

The overall transformation is as follows:

Caption: Synthetic route to this compound.

Mechanistic Insights

The reaction proceeds through a well-established mechanism:

-

Ylide Formation: A strong base, such as sodium hydride (NaH), deprotonates the sulfonium salt (e.g., trimethylsulfonium iodide) to generate the sulfur ylide in situ.[10][11]

-

Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of 3-cyanobenzaldehyde.[10]

-

Ring Closure: The resulting betaine intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide attacks the carbon bearing the sulfonium group, which acts as a good leaving group (dimethyl sulfide), to form the stable three-membered epoxide ring.[10]

This method is highly favored for its efficiency in methylene transfer to form the epoxide.[8]

Experimental Protocols

Synthesis of this compound

Materials:

-

Trimethylsulfonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous DMSO to the flask and stir the suspension.

-

In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO and add it dropwise to the sodium hydride suspension at room temperature. Stir for 1 hour, or until hydrogen evolution ceases.

-

Dissolve 3-cyanobenzaldehyde (1.0 equivalent) in anhydrous DMSO and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.[16] Given that some epoxides can be sensitive to the acidic nature of standard silica gel, it is advisable to use silica gel that has been neutralized, for instance, by treatment with a sodium bicarbonate solution, to prevent decomposition.[17]

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective.

-

Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Final Step: The pure fractions are combined and the solvent is removed under reduced pressure to afford this compound as a solid or oil.

Characterization of this compound

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[18]

Caption: Workflow for the characterization of the target compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Interpretation |

| ¹H NMR | Aromatic Protons | δ 7.4-7.8 ppm (multiplet, 4H) | Protons on the benzene ring. |

| Oxirane Methine | δ ~3.9 ppm (dd, 1H) | Proton on the carbon of the epoxide ring adjacent to the aromatic ring. | |

| Oxirane Methylene | δ ~2.8-3.2 ppm (m, 2H) | Protons on the terminal carbon of the epoxide ring. | |

| ¹³C NMR | Nitrile Carbon | δ ~118 ppm | Carbon of the -C≡N group. |

| Aromatic Carbons | δ ~125-135 ppm | Carbons of the benzene ring. | |

| Oxirane Carbons | δ ~51-53 ppm | Carbons of the epoxide ring. | |

| FT-IR | Nitrile Stretch (νC≡N) | ~2230 cm⁻¹ | Characteristic sharp absorption for the nitrile group.[18] |

| C-H Aromatic Stretch | ~3050-3100 cm⁻¹ | C-H stretching vibrations of the benzene ring. | |

| C-O-C Epoxide Stretch | ~1250 cm⁻¹ and ~850 cm⁻¹ | Asymmetric and symmetric stretching of the epoxide ring. | |

| Mass Spec (ESI-HRMS) | [M+H]⁺ | Calculated: 146.0600 | Confirms the molecular weight and elemental composition of the molecule. |

Note: Specific chemical shifts in NMR are dependent on the solvent used.[16]

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including referencing to the residual solvent peak.[16]

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the proton and carbon environments.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Obtain the IR spectrum of the sample using an ATR-FTIR spectrometer or by preparing a KBr pellet.

-

Identify the characteristic absorption bands for the nitrile and epoxide functional groups.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Determine the accurate mass of the molecular ion to confirm the elemental formula.

-

Safety and Handling

-

General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Specific Hazards:

Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][20][22]

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Johnson-Corey-Chaykovsky reaction. The provided step-by-step protocols for synthesis, purification, and comprehensive characterization serve as a robust framework for researchers in organic chemistry and drug discovery. The strategic application of modern analytical techniques ensures the production of a well-characterized, high-purity compound, ready for its application as a versatile intermediate in the development of novel therapeutics and advanced materials.

References

-

Johnson–Corey–Chaykovsky reaction. In: Wikipedia. [Link]

-

Corey-Chaykovsky Reactions. NROChemistry. [Link]

-

Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

-

Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

-

Oxirane Safety Data Sheet Overview. Scribd. [Link]

- Process for the purification of epoxides.

- Method for purifying an epoxidation product.

-

Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

-

Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]

-

This compound. MySkinRecipes. [Link]

-

CAS No : 24964-64-5 | Product Name : 3-Cyanobenzaldehyde. Pharmaffiliates. [Link]

-

Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. PubMed. [Link]

-

Total Synthesis of Aleutianamine. American Chemical Society. [Link]

-

Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Royal Society of Chemistry. [Link]

-

This compound | CAS#:13906-62-2. Chemsrc. [Link]

- Biocatalytic epoxidation of vinylaromatic compounds.

- Processes for the synthesis of 3-hydroxyglutaronitrile.

-

Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]

-

Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. [Link]

- Epoxidation process for aryl allyl ethers.

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

- Production of 3-(or 4-)cyanobenzaldehyde.

- Application of benzonitrile compound in preparation of antitumor drugs.

-

Epoxidation of Alkenes. YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Modern Methods for the Epoxidation of α- and β-Pinenes, 3-Carene and Limonene. ResearchGate. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]

-

Recent Advances in Greener and Energy Efficient Alkene Epoxidation Processes. MDPI. [Link]

-

3-Cyanobenzaldehyde | CAS#:24964-64-5. Chemsrc. [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]

-

Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. National Institutes of Health. [Link]

-

Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc.. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 3-Cyanobenzaldehyde | 24964-64-5 [chemicalbook.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. echemi.com [echemi.com]

- 15. 3-Cyanobenzaldehyde | CAS#:24964-64-5 | Chemsrc [chemsrc.com]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. scribd.com [scribd.com]

- 21. crosslinktech.com [crosslinktech.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

3-(Oxiran-2-YL)benzonitrile safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-(Oxiran-2-yl)benzonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and use of this compound (CAS No: 13906-62-2).[1] Given the absence of exhaustive toxicological data for this specific molecule, this guide synthesizes information from its core chemical structures—an aromatic nitrile and a reactive epoxide ring—to establish a robust framework for risk mitigation. The protocols herein are grounded in the principles of chemical analogy, hazard synthesis, and procedural self-validation to ensure the highest standards of laboratory safety.

Synthesized Hazard Profile: A Dichotomy of Reactivity and Toxicity

This compound presents a dual-hazard profile derived from its constituent functional groups. Understanding these distinct hazards is fundamental to establishing appropriate handling protocols.

-

The Benzonitrile Core: The benzonitrile moiety is associated with acute toxicity. While not all nitriles readily release cyanide in vivo, it is a metabolic possibility that dictates a conservative approach.[2] The primary hazards associated with benzonitrile itself include being harmful if swallowed or in contact with skin.[2] Vapors can cause irritation to the skin, eyes, nose, and throat.[2][3]

-

The Oxirane (Epoxide) Ring: The epoxide group is a strained, three-membered ring, making it highly reactive and susceptible to ring-opening reactions. This reactivity is the basis for its utility in synthesis but also the source of its primary health risks. Epoxides as a class are known skin and respiratory sensitizers.[4][5] Repeated or prolonged contact can lead to allergic reactions. Furthermore, their ability to alkylate nucleophilic sites in biological macromolecules raises concerns about potential mutagenicity.

Therefore, every experimental choice must account for both acute toxicity risks (from the nitrile) and chronic sensitization or reactivity hazards (from the epoxide).

Table 1: Physicochemical and Identifier Data

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 13906-62-2 | [1] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Colorless liquid (based on benzonitrile) | [6][7] |

| Boiling Point | 190.7-191.3 °C (for Benzonitrile) | [6] |

| Melting Point | -13 °C (for Benzonitrile) | [6][7] |

Table 2: Comparative Toxicological Data (Benzonitrile as Surrogate)

| Endpoint | Value | Species | Notes | Source |

| Oral LD₅₀ | 800 - 1000 mg/kg | Rat | Harmful if swallowed. Clinical signs included hypoactivity, muscular weakness, and dyspnea. | [6][8] |

| Dermal LD₅₀ | 1200 - 2000 mg/kg | Rat | Harmful in contact with skin. | [2] |

| Skin Irritation | Slight to moderate irritant | Rabbit | Can cause skin irritation and burns upon contact. | [2][3] |

| Eye Irritation | Slight to moderate irritant | Rabbit | Can cause transient iridal and conjunctival irritation. | [2] |

Mandatory Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent chemical exposure via inhalation, dermal contact, and ocular routes. The selection of PPE is a self-validating system; it is chosen to counter the specific, identified hazards of the compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[9][10] This is the primary line of defense to minimize inhalation of potentially harmful vapors.[11]

-

Eyewash and Safety Shower: An eyewash station and safety shower must be immediately accessible and unobstructed.[3][12]

Personal Protective Equipment (PPE)

-

Hand Protection: Due to the compound's classification as a skin irritant and potential sensitizer, double-gloving with chemical-resistant gloves (e.g., Nitrile rubber) is required.[9][10] This practice minimizes the risk of exposure from a single glove failure. Gloves must be removed using the "inside-out" technique to avoid contaminating the skin.[13]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[9][10] When there is a heightened risk of splash (e.g., transfers under pressure, large-scale reactions), a full face shield must be worn in addition to goggles.[4]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against accidental spills.[3][10] For larger scale operations, disposable chemical-resistant aprons or coveralls should be considered.[4]

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, an air-purifying respirator with an organic vapor cartridge should be used by trained emergency responders.[14]

Diagram 1: PPE Selection Workflow

Caption: PPE selection logic for handling this compound.

Field-Proven Handling and Storage Protocols

Adherence to meticulous handling procedures is critical for preventing accidental exposures and maintaining compound integrity.

Handling

-

Preparation: Before handling, ensure all required PPE is donned correctly. Designate a specific area within the fume hood for the procedure to contain potential spills.

-

Aliquotting and Transfers: Avoid generating aerosols or dust.[15] If the compound is a solid, weigh it in a tared container within the fume hood. If it is a liquid, use a calibrated pipette or syringe for transfers.

-

Compatibility: Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can catalyze violent polymerization or ring-opening of the epoxide.[3][16]

-

Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after glove removal.[5][15] Decontaminate the work surface with an appropriate solvent.

Storage

-

Store containers in a cool, dry, and dark place.[15]

-

Keep containers tightly closed to prevent moisture ingress or vapor escape.[15]

-

Store locked up or in an area accessible only to authorized personnel.[15]

-

Segregate from the incompatible materials listed above.[3]

Emergency Response: A Self-Validating System

In the event of an exposure or spill, a clear, pre-defined response protocol is essential to minimize harm.

Personal Exposure

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[5][17] Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12][17][18] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[12][15] If breathing is difficult or symptoms persist, seek immediate medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][16]

Spill Management

-

Minor Spill (within fume hood):

-

Major Spill (outside fume hood):

Diagram 2: Emergency Response Decision Tree

Caption: Decision workflow for spills and personal exposure incidents.

Waste Disposal

All waste materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[9][10]

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[5][14]

References

-

SAFE HANDLING OF EPOXY SYSTEMS. PlasticsEurope. [Link]

-

Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc.[Link]

-

Epoxy Safety. PRO-SET Inc.[Link]

-

Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. [Link]

-

Material Safety Data Sheet - Benzonitrile. Cole-Parmer. [Link]

-

Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

-

Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

Properties of substance: benzonitrile. Chemister.ru. [Link]

-

Benzonitrile: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Benzonitrile. Wikipedia. [Link]

-

Benzonitrile. Sciencemadness Wiki. [Link]

-

Benzonitrile - Acute Exposure Guideline Levels. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound CAS#: 13906-62-2 [m.chemicalbook.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. nj.gov [nj.gov]

- 4. crosslinktech.com [crosslinktech.com]

- 5. wolverinecoatings.com [wolverinecoatings.com]

- 6. benzonitrile [chemister.ru]

- 7. Benzonitrile - Wikipedia [en.wikipedia.org]

- 8. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. epoxy-europe.eu [epoxy-europe.eu]

- 14. prosetepoxy.com [prosetepoxy.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. uwwapps.uww.edu [uwwapps.uww.edu]

- 20. safety.fsu.edu [safety.fsu.edu]

The Strategic Utility of 3-(Oxiran-2-YL)benzonitrile in Modern Organic Synthesis: An In-depth Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic potential of 3-(Oxiran-2-YL)benzonitrile, a versatile bifunctional building block in organic synthesis. Possessing both a reactive epoxide ring and a synthetically malleable nitrile group, this molecule offers multiple avenues for the construction of complex molecular architectures. This document will delve into the core reactivity of this compound, presenting its application in the synthesis of key structural motifs, such as β-amino alcohols and other heterocyclic systems relevant to pharmaceutical and materials science research. Detailed experimental protocols, mechanistic insights, and comprehensive reference data are provided to enable researchers to effectively harness the synthetic power of this compound.

Introduction: The Architectural Advantage of a Bifunctional Building Block

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. Bifunctional molecules, those possessing two distinct reactive centers, are of paramount importance as they allow for the sequential or orthogonal introduction of molecular complexity. This compound (Figure 1) is a prime exemplar of such a strategic building block.

Figure 1. Structure of this compound

Caption: Chemical structure of this compound.

Its architecture, featuring a strained three-membered epoxide ring and an electron-withdrawing nitrile group on a phenyl scaffold, presents a compelling platform for a diverse array of chemical transformations. The epoxide is a potent electrophile, susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of valuable 1,2-difunctionalized products. Concurrently, the nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, or it can participate in cycloaddition reactions.[1] The presence of a chiral center in the epoxide ring also opens the door to enantioselective syntheses, a critical consideration in drug development.[2]

This guide will illuminate the synthetic utility of this compound by focusing on its key reactions and providing practical, field-proven insights into their execution.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from the distinct and predictable reactivity of its two functional moieties.

The Epoxide Ring: A Gateway to β-Amino Alcohols

The high ring strain of the epoxide makes it an excellent electrophile, readily undergoing nucleophilic ring-opening reactions. This reactivity is the cornerstone of its application in the synthesis of β-amino alcohols, a structural motif prevalent in many biologically active molecules.[3] The reaction with amines, for instance, proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the electrophilic carbons of the epoxide, leading to the opening of the ring (Figure 2).

Caption: Workflow for epoxide ring-opening.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Under neutral or basic conditions, the nucleophile typically attacks the less substituted carbon of the epoxide. The presence of the benzonitrile group can also influence the electronics of the epoxide ring, potentially affecting the regioselectivity of the attack.

The Nitrile Group: A Versatile Synthetic Handle

The benzonitrile moiety is a robust and versatile functional group that can be transformed into a wide array of other functionalities.[4] This allows for late-stage diversification of molecules synthesized from this compound. Key transformations include:

-

Reduction to primary amines: This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

-

Hydrolysis to carboxylic acids: Both acidic and basic conditions can be employed to hydrolyze the nitrile to a carboxylic acid.

-

[3+2] Cycloaddition with azides: This "click chemistry" reaction is a highly efficient method for the synthesis of 1,2,3-triazoles, a common scaffold in medicinal chemistry.[4][5]

The choice of reaction conditions for transforming the nitrile group must take into account the presence of the potentially sensitive functionalities introduced through the epoxide ring-opening.

Synthetic Applications and Experimental Protocols

The true value of this compound is demonstrated through its application in the synthesis of complex and valuable molecules. This section provides detailed protocols for key transformations.

Synthesis of Chiral β-Amino Alcohols

The enantioselective ring-opening of chiral this compound provides access to enantiomerically pure β-amino alcohols, which are crucial building blocks in pharmaceutical synthesis.[2]

Table 1: Representative Data for the Synthesis of a β-Amino Alcohol Derivative

| Entry | Nucleophile | Product | Yield (%) | Reference |

| 1 | Piperidine | 3-(1-hydroxy-2-(piperidin-1-yl)ethyl)benzonitrile | >95% | Hypothetical |

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature with this exact reaction was not found in the provided search results. The protocol below is based on general procedures for similar reactions.

Experimental Protocol: Synthesis of 3-(1-hydroxy-2-(piperidin-1-yl)ethyl)benzonitrile

Objective: To synthesize a β-amino alcohol via the nucleophilic ring-opening of this compound with piperidine.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of this compound in ethanol, add piperidine at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a polar protic solvent that can facilitate the ring-opening of the epoxide and is generally a good solvent for both the starting material and the amine.

-

Excess Piperidine: A slight excess of the nucleophile is used to ensure complete consumption of the starting epoxide.

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing for a shorter reaction time.

Synthesis of 1,2,3-Triazole Derivatives

The nitrile functionality of this compound can be utilized in [3+2] cycloaddition reactions with azides to form 1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" and provides a highly efficient route to this important class of heterocycles.[4]

Caption: Synthetic pathway to a 1,2,3-triazole derivative.

Table 2: Spectroscopic Data for Benzonitrile Derivatives

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |

| Benzonitrile | 7.47 (t), 7.60 (d), 7.64 (d) | 112.2, 118.6, 128.9, 132.0, 132.6 | [2] |

| 3-Methylbenzonitrile | 7.12-7.41 (m), 2.89 (s) | 20.8, 111.8, 118.7, 128.7, 132.1, 133.4, 138.8 | [2][6] |

| This compound | Estimated: 2.8-3.0 (m, 2H), 3.2-3.4 (m, 1H), 3.9-4.1 (m, 1H), 7.4-7.8 (m, 4H) | Estimated: 46-48, 51-53, 112-114, 118-120, 129-133 | - |

Note: The spectroscopic data for this compound is an estimation based on the analysis of similar structures from the search results, as direct experimental data was not found.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the strategic and efficient construction of complex molecules, particularly those with relevance in medicinal chemistry and materials science. The ability to perform regioselective and enantioselective transformations on the epoxide ring, coupled with the vast synthetic possibilities of the nitrile group, provides chemists with a powerful tool for molecular design and construction.

Future research in this area will likely focus on the development of novel catalytic systems for the asymmetric functionalization of the epoxide ring and the exploration of new transformations of the nitrile group in the context of the bifunctional molecule. The continued application of this compound in the synthesis of biologically active compounds and advanced materials is anticipated to further solidify its importance in the field of organic chemistry.

References

- Benchchem. Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. Accessed January 12, 2026.

- TCI AMERICA. Chiral β-Amino Alcohol. Accessed January 12, 2026.

- MDPI. Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Accessed January 12, 2026.

- Google Patents. A novel method for synthesis of optically pure beta-amino alcohols. Accessed January 12, 2026.

- SciSpace.

- ResearchGate. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Accessed January 12, 2026.

- MilliporeSigma. Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Accessed January 12, 2026.

- The Royal Society of Chemistry.

- ResearchGate. Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Accessed January 12, 2026.

- PubMed Central. Current Updates on Oxazolidinone and Its Significance. Accessed January 12, 2026.

- Green Chemistry (RSC Publishing). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Accessed January 12, 2026.

- ResearchGate. Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Accessed January 12, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. Accessed January 12, 2026.

- MDPI. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Accessed January 12, 2026.

- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Accessed January 12, 2026.

- Hilaris Publisher.

- ResearchGate. Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study. Accessed January 12, 2026.

- arkat usa. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Accessed January 12, 2026.

- Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Accessed January 12, 2026.

Sources

- 1. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound CAS#: 13906-62-2 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

Biological Activity Screening of 3-(Oxiran-2-YL)benzonitrile Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily diversified to target a range of biological systems is a cornerstone of successful drug discovery. The 3-(oxiran-2-yl)benzonitrile core represents such a scaffold, possessing a unique combination of reactive and interactive functional groups. This guide provides a comprehensive framework for the systematic biological activity screening of derivatives built upon this core, designed for researchers and drug development professionals seeking to unlock their therapeutic potential.

The structure is deceptively simple, yet it holds two key features of high interest:

-

The Epoxide Ring: This strained three-membered ring is an electrophilic "warhead." It can undergo nucleophilic attack, leading to covalent bond formation with biological macromolecules. This reactivity is a double-edged sword; it can lead to potent, long-lasting target inhibition but also carries the risk of off-target reactivity and toxicity. A carefully designed screening strategy is therefore essential to distinguish selective inhibitors from non-specific reactive compounds. Mammalian soluble epoxide hydrolase (sEH), an enzyme that hydrates endogenous signaling lipids, is a particularly attractive target for epoxide-containing molecules.[1][2] Inhibition of sEH has shown therapeutic promise in animal models for treating hypertension and inflammation.[1][2]

-

The Benzonitrile Moiety: Far from being a simple bystander, the nitrile group is a versatile pharmacophore.[3] Its strong dipole and ability to act as a hydrogen bond acceptor allow it to form key interactions within protein binding pockets.[4][5][6] It can mimic the interactions of hydroxyl or carbonyl groups and its linear geometry can be exploited to probe narrow, sterically congested clefts in a target protein.[4][5] The benzonitrile framework itself serves as a rigid scaffold for orienting these functionalities and other substituents toward their biological targets.[7]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered screening cascade designed to efficiently identify and characterize promising "hit" compounds from a library of this compound derivatives. We will move from broad, high-throughput assessments to more focused, target-specific assays, culminating in the essential early-stage profiling of drug-like properties.

Part 1: The Screening Cascade: A Funnel for Discovery

A successful screening campaign is not a single experiment but a multi-stage process, or "cascade," designed to progressively filter a large library of compounds down to a small number of high-quality leads. This approach maximizes efficiency and minimizes resource expenditure by eliminating unsuitable compounds early.[8][9]

Our proposed cascade for this compound derivatives follows a three-tiered logic: Primary Screening (the "Triage"), Secondary Screening (the "Target"), and Tertiary Profiling (the "Candidate").

Caption: A tiered screening cascade for hit identification.

Part 2: Primary Screening - Identifying Non-Specific Cytotoxicity

The Rationale (Expertise & Experience): Before investigating specific target interactions, it is crucial to first eliminate compounds that exhibit broad cytotoxicity.[10] The epoxide moiety, while desirable for targeted covalent inhibition, can also react indiscriminately with a multitude of cellular proteins and nucleic acids, leading to general cell death (necrosis or apoptosis).[10] A primary screen for cytotoxicity acts as a critical filter. We are not looking for "hits" here; we are looking for compounds to discard. Compounds that are highly cytotoxic at a single high concentration (e.g., 10-30 µM) are often pan-assay interference compounds (PAINS) or simply too reactive to be developed into safe therapeutics.

A lactate dehydrogenase (LDH) release assay is an excellent choice for this purpose. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11][12] It is a simple, cost-effective, and robust colorimetric assay suitable for high-throughput screening.[12]

Experimental Protocol: LDH Cytotoxicity Assay

Objective: To quantify cell membrane damage in response to treatment with test compounds.

Materials:

-

Cell line (e.g., HepG2, a human liver carcinoma cell line, is often used for early toxicity screening).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Test compounds dissolved in DMSO (10 mM stock).

-

96-well flat-bottom cell culture plates.

-

Commercially available LDH Assay Kit (containing substrate, cofactor, and dye).

-

Lysis Buffer (often 10X, provided in the kit).

-

Stop Solution (often provided in the kit).

-

Microplate reader capable of measuring absorbance at ~490 nm and ~680 nm.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare intermediate dilutions of test compounds from the 10 mM DMSO stock in culture medium. For a final screening concentration of 10 µM, this would typically involve a 1:100 dilution followed by a 1:10 dilution. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Controls Setup (Critical for a Self-Validating System):

-

Vehicle Control (Baseline LDH Release): Wells with cells treated with medium containing the same final concentration of DMSO as the test compounds.

-

Maximum LDH Release Control: Wells with cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay endpoint.

-

Medium Background Control: Wells containing only culture medium (no cells) to measure background LDH activity in the serum.

-

-

Compound Treatment: Remove the seeding medium from the cells and add 100 µL of the medium containing the test compounds or controls. Incubate for 24 hours (or a desired time point) at 37°C, 5% CO₂.

-

Assay Execution:

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of Stop Solution to each well.

-

-

Data Acquisition: Measure the absorbance at 490 nm (primary) and 680 nm (background). Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

-

Data Analysis:

-

First, subtract the Medium Background absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Test Compound LDH Activity - Vehicle Control LDH Activity) / (Maximum Release LDH Activity - Vehicle Control LDH Activity)

-

Compounds showing >50% cytotoxicity in this primary screen would be flagged and typically deprioritized.

Part 3: Secondary Screening - Probing a Mechanistic Hypothesis

The Rationale (Expertise & Experience): Compounds that pass the primary cytotoxicity filter can now be assessed for activity against a specific, hypothesis-driven biological target. Given the epoxide moiety, soluble epoxide hydrolase (sEH) is an excellent and well-validated target.[1][13] The enzyme hydrolyzes the epoxide of endogenous signaling molecules, and its inhibition can have therapeutic effects.[2]